molecular formula C22H29ClN4O3S2 B11397903 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11397903
M. Wt: 497.1 g/mol
InChI Key: YNROBFVVHODDAU-UHFFFAOYSA-N
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Description

5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with a unique structure that includes a benzothiophene ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the benzothiophene and pyrimidine rings, followed by the introduction of the functional groups. Common synthetic methods include:

    Cyclization Reactions: Formation of the benzothiophene ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chloro and propylsulfanyl groups via nucleophilic substitution reactions.

    Amidation Reactions: Formation of the carbamoyl group through amidation reactions with ethoxypropylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can be used to introduce or modify functional groups on the benzothiophene or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur-containing groups can lead to sulfoxides or sulfones, while reduction of the carbamoyl group can yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored for its potential as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or stability. Its unique structure can contribute to the development of advanced materials for various applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the carbamoyl group may interact with active sites of enzymes, while the benzothiophene and pyrimidine rings may facilitate binding to specific receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-N-{3-[(3-ethoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups and ring structures. This combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H29ClN4O3S2

Molecular Weight

497.1 g/mol

IUPAC Name

5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-propylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C22H29ClN4O3S2/c1-3-12-31-22-25-13-15(23)18(26-22)20(29)27-21-17(14-8-5-6-9-16(14)32-21)19(28)24-10-7-11-30-4-2/h13H,3-12H2,1-2H3,(H,24,28)(H,27,29)

InChI Key

YNROBFVVHODDAU-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC=C(C(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOCC)Cl

Origin of Product

United States

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